molecular formula C13H16ClNO B1628631 2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride CAS No. 156482-73-4

2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride

Cat. No.: B1628631
CAS No.: 156482-73-4
M. Wt: 237.72 g/mol
InChI Key: VICYBFXTDOLALA-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride is a chemical compound with the molecular formula C13H15NO·HCl. It is a derivative of naphthalene, featuring a methoxy group at the second position and an ethanamine group at the first position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-1-naphthaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using reagents such as sodium triacetoxyborohydride.

    Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-(2-Methoxy-1-naphthyl)ethanal or 2-(2-Methoxy-1-naphthyl)ethanoic acid.

    Reduction: 2-(2-Methoxy-1-naphthyl)ethanamine.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthyl)ethanamine hydrochloride
  • 2-(2-Methoxyphenyl)ethanamine hydrochloride
  • 2-(2-Methoxy-1-naphthyl)ethanol

Uniqueness

2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14;/h2-7H,8-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYBFXTDOLALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599386
Record name 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156482-73-4
Record name 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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